5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 881673-29-6
VCID: VC11694833
InChI: InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H19NO4S
Molecular Weight: 369.4 g/mol

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester

CAS No.: 881673-29-6

Cat. No.: VC11694833

Molecular Formula: C20H19NO4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester - 881673-29-6

Specification

CAS No. 881673-29-6
Molecular Formula C20H19NO4S
Molecular Weight 369.4 g/mol
IUPAC Name ethyl 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate
Standard InChI InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3
Standard InChI Key CAIQMBQVZLRIQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Structural and Functional Characteristics

The molecular architecture of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester (CAS: 881673-29-6) comprises a pyrrole ring system substituted at the 1-position with a toluene-4-sulfonyl group, at the 3-position with a carboxylic acid ethyl ester, and at the 5-position with a phenyl group. This trifunctional design confers distinct electronic and steric properties:

  • Pyrrole Core: The aromatic five-membered ring with one nitrogen atom enables π-π interactions and participation in electrophilic substitution reactions.

  • Toluene-4-Sulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and influences its reactivity in nucleophilic displacements.

  • Ethyl Ester: The ester group improves solubility in organic solvents and serves as a protective group for the carboxylic acid functionality.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁NO₄S
Molecular Weight383.46 g/mol
Solubility (Organic Solvents)High in DCM, THF, DMSO
Melting Point128–132°C (decomposes)
LogP (Octanol-Water)3.2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Pyrrole Functionalization: A pyrrole derivative undergoes sulfonylation at the 1-position using toluene-4-sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Esterification: The carboxylic acid at the 3-position is protected as an ethyl ester using ethanol and catalytic acid (e.g., H₂SO₄).

  • Purification: Chromatography or recrystallization yields the pure product.

Key Reaction Conditions:

  • Sulfonylation: 0–5°C, anhydrous dichloromethane, 12-hour reaction time.

  • Esterification: Reflux in ethanol, 24-hour duration.

Industrial Manufacturing

Industrial processes optimize scalability through:

  • Continuous Flow Reactors: Enhance yield (up to 85%) and reduce reaction times.

  • Automated Crystallization: Ensures consistent purity (>98%).

Chemical Reactivity and Derivative Formation

The compound participates in diverse reactions, enabling the synthesis of novel derivatives:

Oxidation and Reduction

  • Oxidation: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH), forming 5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, altering electronic properties.

Electrophilic Substitution

DerivativeApplication
Carboxylic Acid (Hydrolyzed Form)Pharmaceutical intermediate
Sulfide (Reduced Form)Catalyst ligand in asymmetric synthesis
Brominated DerivativeAntimicrobial agent

Biological Activities and Research Applications

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), attributed to membrane disruption and enzyme inhibition.

Industrial Applications

  • Coordination Chemistry: The sulfonyl group acts as a ligand in transition metal complexes.

  • Polymer Science: Incorporated into conductive polymers for organic electronics.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Pyrrole Derivatives

CompoundLogPAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
5-Phenyl-1-(toluene-4-sulfonyl)-...3.212.5 (S. aureus)50 (MCF-7)
5-Phenyl-1H-pyrrole-3-carboxylic acid1.825.075
1-Tosylpyrrole-3-carboxamide2.56.2530

Key Insight: The toluene-4-sulfonyl group enhances lipophilicity and bioactivity compared to simpler analogues.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields in Multi-Step Synthesis: Industrial scaling remains challenging due to purification bottlenecks.

  • Stereochemical Control: Asymmetric synthesis of chiral derivatives requires advanced catalytic systems.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

  • Hybrid Molecules: Conjugation with bioactive moieties (e.g., fluoroquinolones) for enhanced efficacy.

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